molecular formula C18H14ClNO3S B2634265 2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide CAS No. 1797140-82-9

2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide

Cat. No.: B2634265
CAS No.: 1797140-82-9
M. Wt: 359.82
InChI Key: DYHKJBKFDTZZTI-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan-2-carbonyl intermediate: This step involves the acylation of furan with an appropriate acyl chloride under acidic conditions.

    Synthesis of the thiophene derivative: The thiophene ring is introduced through a cyclization reaction involving sulfur and a suitable diene precursor.

    Coupling of the furan-2-carbonyl and thiophene intermediates: This step involves a condensation reaction to form the desired intermediate.

    Introduction of the 2-chlorophenyl group: This step involves a nucleophilic substitution reaction where the 2-chlorophenyl group is introduced to the intermediate.

    Formation of the final acetamide: The final step involves the acylation of the intermediate with acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)acetamide
  • 2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-3-yl)methyl)acetamide
  • 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)acetamide

Uniqueness

2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide is unique due to the presence of both furan and thiophene rings in its structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The IUPAC name of the compound is 2-(2-chlorophenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]acetamide . Its structural complexity includes a chlorophenyl group, a thiophene ring, and a furan derivative, which contribute to its biological activity.

PropertyValue
Molecular FormulaC18H14ClNO3S
Molecular Weight357.83 g/mol
InChI KeyInChI=1S/C18H14ClNO3S/c19-14-5-2-1-4-12(14)10-17(21)20-11-13-7-8-16(24-13)18(22)15-6-3-9-23-15/h1-9H,10-11H2,(H,20,21)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural components allow for various non-covalent interactions (e.g., hydrogen bonding, π–π stacking), which modulate target activity. This modulation can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, affecting various cellular processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of derivatives related to this compound. For instance, the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were assessed against several pathogens. Notably, derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Antiviral Potential

Research indicates that compounds with similar structures have shown promise as antiviral agents. For example, derivatives containing furan and thiophene rings have been identified as potential inhibitors of viral replication mechanisms, particularly against RNA viruses . The specific compound's interaction with viral proteins could lead to significant antiviral effects.

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial properties of various derivatives including this compound. The study employed time-kill assays and biofilm inhibition tests, revealing that certain derivatives significantly reduced biofilm formation in pathogenic strains .

Study 2: Inhibition Studies

Another investigation focused on the inhibitory effects of the compound on specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity at low concentrations, suggesting its potential as a therapeutic agent in metabolic disorders .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S/c19-14-5-2-1-4-12(14)10-17(21)20-11-13-7-8-16(24-13)18(22)15-6-3-9-23-15/h1-9H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHKJBKFDTZZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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